REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[NH:4][C:5](=[O:13])[C:6]2[CH2:12][O:11][CH2:10][CH2:9][C:7]=2[N:8]=1.[N-:14]=[N+:15]=[N-:16].[Na+]>CC(C)=O>[N:14]([CH2:2][C:3]1[NH:4][C:5](=[O:13])[C:6]2[CH2:12][O:11][CH2:10][CH2:9][C:7]=2[N:8]=1)=[N+:15]=[N-:16] |f:1.2|
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Name
|
|
Quantity
|
20.6 g
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Type
|
reactant
|
Smiles
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ClCC=1NC(C2=C(N1)CCOC2)=O
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Name
|
|
Quantity
|
32 mL
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Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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513 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 36 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction
|
Type
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CUSTOM
|
Details
|
Mixture was split into three equal volumes
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Type
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ADDITION
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Details
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each was diluted with dichloromethane (500 mL) and brine
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Type
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ADDITION
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Details
|
was added (100 mL)
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Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (5×100 mL)
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Type
|
CONCENTRATION
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Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness three times
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC=1NC(C2=C(N1)CCOC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |